molecular formula C18H20N2O2S B2687991 1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886904-89-8

1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2687991
CAS No.: 886904-89-8
M. Wt: 328.43
InChI Key: BSNQUYWQKBQFQU-UHFFFAOYSA-N
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Description

    Starting Materials: Alkylated benzimidazole and propylsulfonyl chloride.

    Reaction Conditions: Nucleophilic substitution reaction, often in the presence of a base such as triethylamine.

    Reaction: Sulfonylation at the nitrogen atom of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of Benzimidazole Core:

      Starting Materials: o-phenylenediamine and a carboxylic acid derivative.

      Reaction Conditions: Acidic or basic conditions, often using a dehydrating agent like polyphosphoric acid or a catalyst such as hydrochloric acid.

      Reaction: Cyclization to form the benzimidazole ring.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Bases like sodium hydride or potassium carbonate for nucleophilic substitution; acids or Lewis acids for electrophilic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzimidazoles depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, such as:

    Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Receptors: Modulating receptor activity by acting as agonists or antagonists.

    DNA/RNA: Intercalating into DNA or RNA, affecting replication and transcription processes.

Comparison with Similar Compounds

    1-(2-Methylbenzyl)-1H-benzo[d]imidazole: Lacks the propylsulfonyl group, which may result in different biological activities.

    2-(Propylsulfonyl)-1H-benzo[d]imidazole: Lacks the 2-methylbenzyl group, potentially altering its chemical reactivity and biological properties.

    1-(2-Methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole: Similar structure but with a methylsulfonyl group instead of a propylsulfonyl group, which may affect its solubility and reactivity.

This detailed overview provides a comprehensive understanding of 1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-2-propylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-3-12-23(21,22)18-19-16-10-6-7-11-17(16)20(18)13-15-9-5-4-8-14(15)2/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNQUYWQKBQFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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